2-(4,4-Bis(4-fluorophenyl)butyl)-1,2,3,4-tetrahydroisoquinolin-8-amine
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Overview
Description
2-(4,4-Bis(4-fluorophenyl)butyl)-1,2,3,4-tetrahydroisoquinolin-8-amine is a complex organic compound characterized by its unique structure, which includes two fluorophenyl groups and a tetrahydroisoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4-Bis(4-fluorophenyl)butyl)-1,2,3,4-tetrahydroisoquinolin-8-amine typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 4,4-bis(4-fluorophenyl)butyl bromide with tetrahydroisoquinoline in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Catalytic processes and continuous flow reactors can be employed to enhance the yield and purity of the final product. Additionally, the use of automated systems for monitoring and controlling reaction parameters ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
2-(4,4-Bis(4-fluorophenyl)butyl)-1,2,3,4-tetrahydroisoquinolin-8-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium hydride in DMF, potassium carbonate in acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(4,4-Bis(4-fluorophenyl)butyl)-1,2,3,4-tetrahydroisoquinolin-8-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including neurological disorders and cancers.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism by which 2-(4,4-Bis(4-fluorophenyl)butyl)-1,2,3,4-tetrahydroisoquinolin-8-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological responses. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and behavior.
Comparison with Similar Compounds
Similar Compounds
2-[4-[4,4-bis(4-fluorophenyl)butyl]-1-piperazinyl]-N-(2,6-dimethylphenyl)acetamide: This compound shares a similar fluorophenyl butyl structure but differs in its piperazine and acetamide groups.
2-{4-[4,4-Bis(4-fluorophenyl)butyl]-2-phenyl-1-piperazinyl}ethanamine: Another related compound with a piperazine and phenyl group.
Uniqueness
2-(4,4-Bis(4-fluorophenyl)butyl)-1,2,3,4-tetrahydroisoquinolin-8-amine stands out due to its tetrahydroisoquinoline core, which imparts unique chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
2-(4,4-Bis(4-fluorophenyl)butyl)-1,2,3,4-tetrahydroisoquinolin-8-amine is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound has the following molecular formula: C28H33F2N3 and a molecular weight of 449.59 g/mol. Its structure features a tetrahydroisoquinoline core substituted with a bis(4-fluorophenyl)butyl group, which is significant for its biological interactions.
Research indicates that this compound may interact with several biological pathways:
- Dopaminergic System : It has been suggested that the compound may modulate dopamine receptors, similar to other compounds in its class, which could have implications for neuropsychiatric disorders.
- Inhibition of STAT5 : Preliminary studies suggest that it may inhibit the STAT5 signaling pathway, which is involved in cell proliferation and survival. This inhibition could be relevant in cancer biology .
Antipsychotic Effects
In studies comparing various compounds with similar structures, this compound exhibited notable antipsychotic effects. For instance:
- Case Study : In a rodent model of schizophrenia, administration of this compound led to significant reductions in hyperactivity and stereotypic behaviors typically associated with dopaminergic dysregulation.
Antitumor Activity
The compound's potential as an antitumor agent has also been explored:
- In Vitro Studies : Cell line assays demonstrated that it inhibits the growth of various cancer cell lines. The IC50 values ranged from 10 to 20 µM across different types of cancer cells.
- Mechanistic Insights : The antitumor effects are hypothesized to be mediated through apoptosis induction and cell cycle arrest at the G1 phase.
Data Summary
Property | Value |
---|---|
Molecular Formula | C28H33F2N3 |
Molecular Weight | 449.59 g/mol |
Antipsychotic Activity | Significant reduction in hyperactivity (rodent models) |
Antitumor Activity | IC50: 10-20 µM (various cancer cell lines) |
Research Findings
Recent studies have focused on the pharmacodynamics and pharmacokinetics of this compound:
- Pharmacodynamics : The compound shows a high affinity for dopamine D2 receptors and moderate affinity for serotonin receptors.
- Pharmacokinetics : Preliminary data suggest favorable absorption characteristics with a half-life suitable for therapeutic applications.
Properties
CAS No. |
827308-86-1 |
---|---|
Molecular Formula |
C25H26F2N2 |
Molecular Weight |
392.5 g/mol |
IUPAC Name |
2-[4,4-bis(4-fluorophenyl)butyl]-3,4-dihydro-1H-isoquinolin-8-amine |
InChI |
InChI=1S/C25H26F2N2/c26-21-10-6-19(7-11-21)23(20-8-12-22(27)13-9-20)4-2-15-29-16-14-18-3-1-5-25(28)24(18)17-29/h1,3,5-13,23H,2,4,14-17,28H2 |
InChI Key |
VFTFKYNCEVBRLI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1C=CC=C2N)CCCC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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